

An In-depth Technical Guide to the Anti-infective Agent Ceftobiprole

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Compound of Interest

Compound Name: Anti-infective agent 2

Cat. No.: B12415646

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Disclaimer: The term "**Anti-infective agent 2**" is a placeholder. This technical guide focuses on Ceftobiprole, a fifth-generation cephalosporin, as a representative advanced anti-infective agent.

Ceftobiprole is a broad-spectrum parenteral cephalosporin antibiotic.[1][2][3][4] It is the active moiety of the prodrug ceftobiprole medocaril.[3][5][6] This agent demonstrates potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[1][2][3][4][5] Ceftobiprole is indicated for the treatment of community-acquired bacterial pneumonia (CABP), hospital-acquired bacterial pneumonia (HABP), and acute bacterial skin and skin structure infections (ABSSSI).[7]

Chemical Structure and Physicochemical Properties

Ceftobiprole is a pyrrolidinone-3-ylidene-methyl cephalosporin.[1] Its chemical structure features a β -lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, with two key side chains that contribute to its extended spectrum of activity.[4]

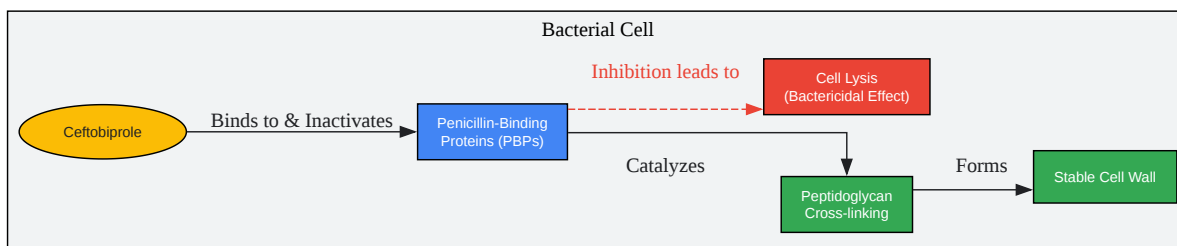
Table 1: Chemical and Physicochemical Properties of Ceftobiprole

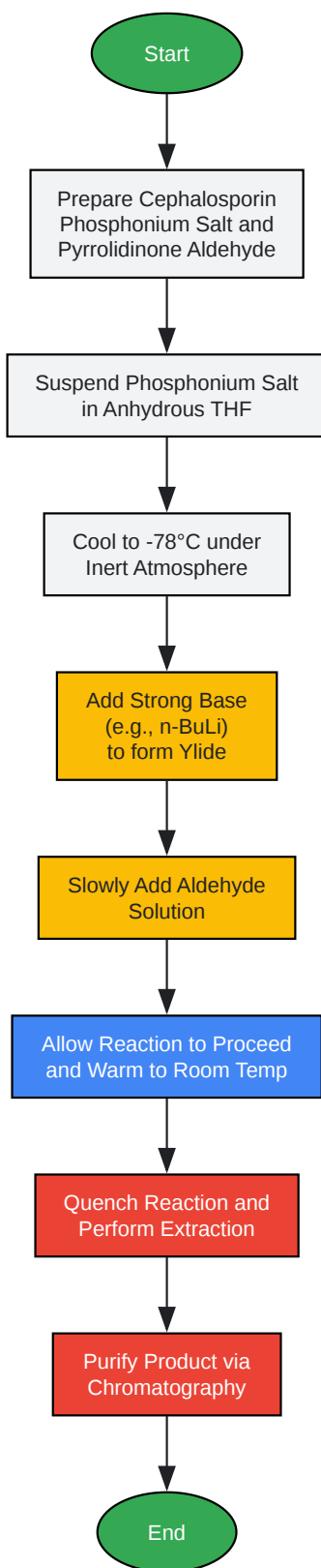
Property	Value	Reference
IUPAC Name	(6R,7R)-7-[[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-[(E)-[(3'R)-2-oxo[1,3'-bipyrrolidin]-3-ylidene)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	[4]
Chemical Formula	C ₂₀ H ₂₂ N ₈ O ₆ S ₂	[3]
Molar Mass	534.57 g/mol	[3]
Water Solubility	0.131 mg/mL	[5]
logP	-0.97	[5]
pKa (Strongest Acidic)	3.19	[5]
pKa (Strongest Basic)	0.43	[5]
Hydrogen Bond Acceptors	12	[8]
Hydrogen Bond Donors	5	[8]
Rotatable Bonds	7	[8]
Topological Polar Surface Area	256.98 Å ²	[8]
Plasma Protein Binding	16%	[5][6]
Volume of Distribution	15.5 - 18.0 L	[5][6]

Mechanism of Action

Like other β -lactam antibiotics, ceftobiprole's bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][3][5][6] It covalently binds to and inactivates essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[1][3][5][6] The inhibition of these transpeptidases disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][2]

Ceftobiprole exhibits a high affinity for a broad range of PBPs. Notably, it has a strong binding affinity for PBP2a in MRSA and PBP2x in penicillin-resistant *Streptococcus pneumoniae*, which are key resistance determinants to other β -lactam antibiotics.^{[1][2][3][5]} This confers its potent activity against these challenging pathogens.^{[1][2][3][5]}





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